molecular formula C13H22N4 B3346831 N,N-dimethyl-5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine CAS No. 1245644-05-6

N,N-dimethyl-5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine

Cat. No.: B3346831
CAS No.: 1245644-05-6
M. Wt: 234.34 g/mol
InChI Key: VKFLCKCIDGYFOH-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine is a chemical compound with the molecular formula C12H20N4 It is a derivative of pyridine and piperazine, featuring a dimethylamino group and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine typically involves several key steps:

    Starting Material: The synthesis begins with 2-nitro-5-bromopyridine as the starting material.

    Grignard Reaction: The first step involves a Grignard reaction, where the bromopyridine is reacted with a Grignard reagent to form an intermediate.

    Reduction and Amination: The intermediate is then subjected to reduction and amination reactions to introduce the dimethylamino group and the methylpiperazine moiety.

    Final Product: The final product, this compound, is obtained after purification and characterization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions (temperature, pressure), and purification methods to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives with altered functional groups.

Scientific Research Applications

N,N-dimethyl-5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N,N-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-15(2)13-5-4-12(10-14-13)11-17-8-6-16(3)7-9-17/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFLCKCIDGYFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CN=C(C=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745310
Record name N,N-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-05-6
Record name N,N-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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